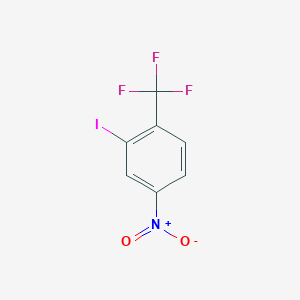

2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Iodo-4-nitro-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-nitro-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQIWTSUPAYASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in modern organic synthesis and drug discovery. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identity and Properties

2-Iodo-4-nitro-1-(trifluoromethyl)benzene, identified by CAS Number 400-75-9 , is a substituted aromatic compound featuring a trifluoromethyl group, an iodine atom, and a nitro group.[1] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable and versatile building block in synthetic chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group and iodine atom provide key reactive sites for further molecular elaboration.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 400-75-9 | [1] |

| Molecular Formula | C₇H₃F₃INO₂ | [1] |

| Molecular Weight | 317.00 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Melting Point | 82 °C | [1] |

| Boiling Point | 273.9 ± 40.0 °C (Predicted) | [1] |

| Density | 2.020 ± 0.06 g/cm³ (Predicted) | [1] |

| IUPAC Name | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | [4] |

| Synonyms | 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene, 2-Iodo-5-nitrobenzotrifluoride | [1] |

Synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

The synthesis of this key intermediate is critical for its application. A robust and scalable synthetic route is paramount. While various methods can be envisioned, a common and reliable approach is the Sandmeyer reaction, starting from the readily available 2-amino-5-nitrobenzotrifluoride. This method provides excellent regioselectivity.

Proposed Synthetic Workflow: Sandmeyer Reaction

This two-step process first involves the formation of a diazonium salt from the precursor amine, followed by its displacement with an iodide salt. A similar strategy is employed for related bromo-derivatives, demonstrating the reliability of this pathway.[5]

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol

-

Diazotization:

-

Dissolve 2-amino-5-nitrobenzotrifluoride (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt solution. The reaction is typically monitored by testing for the presence of nitrous acid.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to stir and warm to room temperature over 1-2 hours.

-

-

Workup and Purification:

-

The crude product often precipitates from the reaction mixture.

-

Collect the solid by filtration.

-

Wash the solid with cold water, followed by a wash with a sodium thiosulfate solution to remove any residual iodine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is dominated by Nucleophilic Aromatic Substitution (SₙAr) . The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned para and ortho to the iodine atom respectively, are crucial. These groups strongly polarize the carbon-iodine bond and stabilize the negatively charged intermediate, making the aromatic ring susceptible to attack by nucleophiles.[6][7]

The SₙAr Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which is the key stabilizing factor.

-

Elimination Step (Fast): The aromaticity is restored by the departure of the iodide leaving group.

Caption: Energy profile of the SₙAr addition-elimination mechanism.

Exemplary Protocols for SₙAr Reactions

This compound readily reacts with a variety of nucleophiles. The protocols below are based on established methodologies for similar substrates and serve as a robust starting point for derivatization.[8]

| Nucleophile Class | Example Protocol | Product Type |

| Amines | To a solution of the substrate (1.0 eq.) in DMF, add the desired primary or secondary amine (1.2 eq.) and a base like K₂CO₃ (1.5 eq.). Heat at 80-100 °C and monitor by TLC. | N-substituted 4-nitro-2-(trifluoromethyl)anilines |

| Alkoxides | Add a freshly prepared solution of sodium methoxide (1.2 eq.) in methanol to a solution of the substrate (1.0 eq.) in anhydrous DMF at room temperature. Stir until completion. | 4-alkoxy-1-nitro-2-(trifluoromethyl)benzenes |

| Thiols | In an inert atmosphere, dissolve the thiol (1.1 eq.) and K₂CO₃ (1.2 eq.) in DMF. Add a solution of the substrate (1.0 eq.) and stir at 50-70 °C. | 4-(aryl/alkylthio)-1-nitro-2-(trifluoromethyl)benzenes |

Applications in Research and Drug Development

The unique combination of functional groups makes 2-Iodo-4-nitro-1-(trifluoromethyl)benzene a privileged scaffold in medicinal chemistry.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for various atoms and groups (e.g., chlorine, ethyl). Its inclusion in drug candidates is a well-established strategy to block metabolic hotspots, increase metabolic stability, enhance lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3]

-

Role of the Nitro Group: Aromatic nitro groups are present in numerous approved drugs with antibacterial, antiprotozoal, and anticancer activities.[4][9] They often function as prodrugs, undergoing bioreduction in hypoxic environments (like solid tumors) to generate cytotoxic reactive species.[4] This makes the nitroaromatic scaffold a key area of research in oncology.

-

Synthetic Versatility: The iodine atom serves as an excellent leaving group in SₙAr reactions and is also a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon-based substituents. This dual reactivity enables the rapid generation of diverse chemical libraries for screening and lead optimization.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for this exact compound was not available, data from closely related structures (e.g., halogenated, nitrated, trifluoromethylated benzenes) suggest the following precautions.[10][11]

-

Hazard Identification:

-

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Dispensing: Avoid creating dust. If it is a solid, handle carefully.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

-

Conclusion

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a high-value chemical intermediate whose strategic importance is derived from the synergistic interplay of its three key functional groups. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, provides a reliable platform for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound represents a powerful tool for introducing the pharmacologically crucial trifluoromethyl and nitro-aromatic motifs, enabling the development of novel therapeutic agents and functional materials.

References

-

Benzene, 1-iodo-2-(trifluoromethyl)-. PubChem, National Institutes of Health. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

-

Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. PubChem, National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

- Method for preparing 2-brom-5-nitrobenzotrifluoride.

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

- Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

1-Iodo-3-(trifluoromethyl)benzene. CAS Common Chemistry. [Link]

-

Substance Registry Services. US EPA. [Link]

-

Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Institutes of Health. [Link]

Sources

- 1. 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene CAS#: 400-75-9 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.br [scielo.br]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive analysis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a trifluoromethyl group, a nitro group, and an iodine atom on a benzene scaffold imparts a distinct profile of reactivity and physicochemical properties. This document details the compound's structure and nomenclature, explores its predicted spectroscopic and physical characteristics, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications as a versatile building block in modern drug discovery.

Chemical Identity and Nomenclature

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. The nomenclature specifies a benzene ring with a trifluoromethyl (-CF3) group at position 1, an iodine (-I) atom at position 2, and a nitro (-NO2) group at position 4. This specific arrangement of substituents is crucial for its chemical behavior.

Due to the possibility of various substitution patterns, it is essential to distinguish this compound from its isomers, such as 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9)[1][2] and 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9).[3] Precise identification through its unique CAS number is paramount for experimental reproducibility.

| Identifier | Data |

| IUPAC Name | 2-Iodo-4-nitro-1-(trifluoromethyl)benzene |

| CAS Number | 1228898-12-1[4][5] |

| Molecular Formula | C₇H₃F₃INO₂[1][3] |

| Molecular Weight | 317.01 g/mol [2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)C(F)(F)F)[O-] |

| InChI Key | FZJYWMLPSETXRR-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Profile

The convergence of three distinct functional groups on the benzene ring governs the molecule's properties.

2.1. Physicochemical Properties: A Structure-Function Analysis

-

Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine. Its presence significantly impacts the electronic nature of the aromatic ring, increasing its oxidative stability and modulating the pKa of nearby functional groups.[6] In a pharmaceutical context, the -CF3 group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[1][3][6]

-

Nitro Group (-NO2): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[7] It also serves as a versatile synthetic handle, as it can be readily reduced to an amine group, opening pathways for a wide array of subsequent chemical transformations.

-

Iodine Atom (-I): The iodine substituent is the least electronegative of the halogens, and its large size makes the C-I bond relatively weak. This characteristic makes it an excellent leaving group in nucleophilic aromatic substitution reactions.[1][3] More importantly, it is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstone methodologies for constructing complex molecular architectures from simpler precursors.[8]

2.2. Predicted Spectroscopic Characterization

While extensive experimental spectra for this specific isomer are not widely published, a robust spectroscopic profile can be predicted based on its structure. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR: The aromatic region (δ 7.5-8.5 ppm) is expected to show three distinct signals, each integrating to one proton. The proton at C5 (ortho to the nitro group) would likely be the most downfield. The protons at C3 and C6 will exhibit complex splitting patterns (doublet of doublets or multiplets) due to coupling with each other.

-

¹³C NMR: Seven unique carbon signals are anticipated. The carbons directly attached to the electron-withdrawing groups (-CF3, -I, -NO2) will be significantly deshielded and appear downfield. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

-

Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

-

Strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).

-

Aromatic C=C stretching vibrations (~1400-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z ≈ 317. Key fragmentation patterns would include the loss of NO₂ (m/z -46), I (m/z -127), and CF₃ (m/z -69).

Synthesis and Manufacturing Strategy

A targeted synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene requires careful consideration of the directing effects of the substituents. A plausible and efficient route starts from a commercially available, appropriately substituted benzene derivative.

3.1. Retrosynthetic Analysis and Rationale

The most logical precursor is 4-nitro-1-(trifluoromethyl)benzene . In this starting material, the trifluoromethyl and nitro groups are para to each other. Both are meta-directing, deactivating groups.[7] When considering an electrophilic substitution like iodination, they will direct the incoming electrophile to the positions meta to themselves. The positions at C2 and C6 are meta to the -NO2 group, and the positions at C3 and C5 are meta to the -CF3 group. The position at C2 (and C6) is ortho to the -CF3 group and meta to the -NO2 group. This position is activated relative to the C3/C5 positions, making it the most probable site for iodination.

3.2. Proposed Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system. Successful synthesis of the target molecule can be confirmed by comparing the spectroscopic data of the product with the predicted profile (Section 2.2) and by chromatographic analysis (TLC, GC-MS) to confirm purity and distinguish from other isomers.

-

Objective: To synthesize 2-Iodo-4-nitro-1-(trifluoromethyl)benzene via electrophilic iodination of 4-nitro-1-(trifluoromethyl)benzene.

-

Reagents:

-

4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)

-

Iodine (I₂) (1.1 equiv)

-

Fuming Nitric Acid (conc. HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-nitro-1-(trifluoromethyl)benzene in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

-

Reagent Addition: To this stirring solution, add iodine (I₂) in one portion.

-

Initiation: Slowly add fuming nitric acid dropwise to the mixture. The nitric acid serves as the oxidizing agent to generate the potent iodonium electrophile (I⁺) in situ. Maintain the temperature below 10 °C during the addition.

-

Reaction Progress: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product into dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

-

3.3. Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Chemical Reactivity and Applications in Drug Development

The true value of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene lies in its potential as a versatile synthetic intermediate. Each functional group can be addressed with high selectivity to build molecular complexity.

4.1. Core Reactivity Pathways

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation unmasks a nucleophilic amino group, which is a key precursor for forming amides, sulfonamides, and ureas—common linkages in pharmaceutical agents.

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst. This initiates a catalytic cycle for numerous C-C and C-heteroatom bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

-

Heck Reaction: Reaction with alkenes.

-

4.2. A Scaffold for Medicinal Chemistry

The trifluoromethylphenyl motif is a well-established "privileged scaffold" in drug design.[9] Compounds containing this feature often exhibit improved potency and pharmacokinetic properties. For instance, the anti-androgen drug Nilutamide features a nitro-trifluoromethyl-substituted aromatic ring as its core pharmacophore.[] By using 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, medicinal chemists can readily access novel analogs. The iodine provides a strategic point for diversification, allowing for the exploration of a vast chemical space around the core scaffold to optimize for target binding and drug-like properties.

4.3. Key Transformations Diagram

Caption: Key synthetic transformations of the target molecule.

Safety and Handling

As with all laboratory chemicals, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene should be handled with appropriate care. It is an aromatic nitro compound and may be hazardous.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

2-Iodo-4-nitro-1-(trifluoromethyl)benzene represents a powerful and strategically designed building block for advanced organic synthesis. The orthogonal reactivity of its three key functional groups—the reducible nitro group, the cross-coupling-ready iodine atom, and the property-enhancing trifluoromethyl group—provides researchers with a flexible platform for the efficient construction of complex molecules. Its utility is particularly pronounced in the field of drug discovery, where it enables rapid diversification of scaffolds to generate novel therapeutic candidates.

References

-

Alchimica. 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1 x 1 g). Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Available from: [Link]

-

PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Available from: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. Available from: [Link]

-

PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. Available from: [Link]

-

PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Nitrotoluene Derivatives: Focus on 2-Iodo-4-nitrotoluene. Available from: [Link]

-

NIST WebBook. Benzene, 1-iodo-4-(trifluoromethyl)-. Available from: [Link]

- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

-

PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). Available from: [Link]

-

ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Available from: [Link]

-

Purdue College of Pharmacy. Altman lab discovers chemical method impacting pharmacy, beyond. Available from: [Link]

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

NIST WebBook. Benzene, 1-iodo-4-nitro-. Available from: [Link]

-

Michigan State University Chemistry. Aromatic Reactivity. Available from: [Link]

Sources

- 1. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene [cymitquimica.com]

- 2. 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene CAS#: 400-75-9 [m.chemicalbook.com]

- 3. CAS 16499-53-9: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 4. 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene,1228898-12-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. nbinno.com [nbinno.com]

- 9. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

Spectroscopic Characterization of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene: A Technical Guide

Introduction

2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a trifluoromethyl-substituted iodinated nitroaromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique electronic properties, stemming from the interplay of a strongly electron-withdrawing nitro group, a bulky and polarizable iodine atom, and a lipophilic trifluoromethyl group, make it a versatile synthon. However, the very features that impart its synthetic utility also present a rich and complex challenge for structural elucidation. An unambiguous confirmation of its molecular architecture is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of the final products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS No. 400-75-9). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the confident identification and characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is characterized by a benzene ring substituted with three distinct functional groups. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework, as well as direct evidence for the trifluoromethyl group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the key considerations for obtaining high-quality NMR data for solid organic compounds like 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Caption: Workflow for FT-IR data acquisition using the ATR method.

Causality in Experimental Choices:

-

ATR vs. KBr Pellet: The ATR technique is non-destructive and requires minimal sample preparation, making it a rapid and efficient method. [1][2]The KBr pellet method, while effective, is more time-consuming and can be affected by the quality of the pellet. [1]* Background Scan: A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal, ensuring that the resulting spectrum is solely that of the sample.

Predicted IR Absorption Bands and Interpretation

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1320 | Strong | C-F stretch |

| ~ 1100-1200 | Strong | C-F stretch |

| ~ 850 | Medium | C-H out-of-plane bend |

| ~ 750 | Medium | C-I stretch |

Interpretation:

-

Nitro Group (NO₂): The most characteristic absorptions will be the strong symmetric and asymmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Trifluoromethyl Group (CF₃): The C-F stretching vibrations of the CF₃ group give rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic Ring: The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted benzene, a band around 850 cm⁻¹ is expected.

-

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Predicted major fragmentation pathways for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene through NMR, IR, and MS techniques provides a detailed and self-validating confirmation of its molecular structure. The predicted spectral data, grounded in the fundamental principles of spectroscopy and corroborated by data from analogous compounds, offers a reliable framework for the identification and characterization of this important synthetic intermediate. By understanding the interplay between the molecular structure and the resulting spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and success of their research and development programs.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Sample preparation for FT-IR. [Link]

-

Supporting Information. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Beilstein Journals. Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

-

alwsci. How To Prepare And Run An NMR Sample. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

LookChem. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

13C NMR Spectroscopy. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

1H NMR Spectroscopy. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

NIST WebBook. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

-

CAS Common Chemistry. 400-75-9 Benzene,1-iodo-4-nitro-2-(trifluoromethyl)-. [Link]

-

ChemSrc. 400-97-5 1-iodo-2-nitro-4-(trifluoromethyl)benzene. [Link]

-

19F NMR Reference Standards. [Link]

-

SpectraBase. Benzene, 2-iodo-1,3,5-trimethyl-4-nitro-. [Link]

-

NIST WebBook. Benzene, 1-iodo-4-nitro-. [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

-

doc brown. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Introduction: The Significance of Trifluoromethylated Aromatics and a Strategic Synthetic Approach

The incorporation of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] This is due to the unique properties conferred by the CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the pharmacological profile of drug candidates.[1][3] The target molecule, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, is a valuable building block for the synthesis of more complex chemical entities.

While the direct conversion of a methyl group on a nitro-iodotoluene precursor to a trifluoromethyl group is conceptually straightforward, it presents significant practical challenges. Such transformations typically require harsh conditions, for instance, exhaustive free-radical chlorination to a trichloromethyl group followed by fluorination with reagents like antimony trifluoride or anhydrous hydrogen fluoride.[3][4] These methods are often low-yielding, lack selectivity, and pose considerable safety hazards, making them less suitable for standard laboratory applications.

This guide, therefore, presents a more robust, reliable, and scalable synthetic strategy starting from a commercially available precursor, 4-nitro-2-(trifluoromethyl)aniline. This pathway leverages the classic and efficient Sandmeyer reaction, a well-established method for the introduction of halides onto an aromatic ring via a diazonium salt intermediate.[5][6]

Overall Synthetic Workflow

The synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is achieved through a two-step, one-pot procedure involving the diazotization of 4-nitro-2-(trifluoromethyl)aniline followed by a Sandmeyer-type iodination.

Caption: A schematic overview of the two-step synthesis.

Part 1: Diazotization of 4-nitro-2-(trifluoromethyl)aniline

Principle and Mechanism:

The first step involves the conversion of the primary aromatic amine, 4-nitro-2-(trifluoromethyl)aniline, into a diazonium salt. This reaction is carried out in an acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid. The low reaction temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

The mechanism proceeds via the formation of the nitrosyl cation (NO+) from nitrous acid in the acidic environment. The lone pair of the amino group then attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

Caption: A simplified representation of the key steps in diazotization.

Part 2: Sandmeyer Iodination

Principle and Mechanism:

The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a nucleophile, such as a halide.[5][7] In this protocol, the diazonium salt formed in situ is treated with a solution of potassium iodide. Unlike the Sandmeyer reactions for chlorination or bromination which typically require a copper(I) catalyst, iodination proceeds readily without a catalyst.[8]

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the iodide anion to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical. These radicals then combine to form the final product, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.[9]

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-nitro-2-(trifluoromethyl)aniline | 400-98-6 | 206.12 | 10.3 g | 50 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 15 mL | - |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 3.8 g | 55 |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 9.1 g | 55 |

| Deionized Water | 7732-18-5 | 18.02 | As required | - |

| Diethyl Ether | 60-29-7 | 74.12 | As required | - |

| Saturated Sodium Bicarbonate Solution | - | - | As required | - |

| Saturated Sodium Thiosulfate Solution | - | - | As required | - |

| Brine | - | - | As required | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As required | - |

Instrumentation:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In the 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, carefully add 10.3 g (50 mmol) of 4-nitro-2-(trifluoromethyl)aniline to 100 mL of deionized water.

-

While stirring, slowly add 15 mL of concentrated sulfuric acid. The mixture will warm up.

-

Cool the resulting slurry to 0-5 °C using an ice-water bath.

-

In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cooled aniline slurry via the dropping funnel over 30 minutes, ensuring the temperature is maintained between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear, pale yellow solution.

-

-

Iodination Reaction:

-

In a separate beaker, dissolve 9.1 g (55 mmol) of potassium iodide in 30 mL of deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution over 20 minutes. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A dark-colored solid or oil will have formed.

-

Extract the mixture three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts in a separatory funnel and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford 2-Iodo-4-nitro-1-(trifluoromethyl)benzene as a solid.

-

Safety and Handling Precautions:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Always keep it in solution and at low temperatures.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

-

The reaction generates nitrogen gas, which should be safely vented.

Characterization and Expected Results

The final product, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction is typically in the range of 70-85%.

Conclusion

This application note provides a detailed, reliable, and scientifically sound protocol for the synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. By employing the Sandmeyer reaction with a commercially available starting material, this method circumvents the significant challenges and hazards associated with the direct conversion of a methyl group to a trifluoromethyl group. This protocol is well-suited for researchers in academic and industrial settings requiring access to this valuable trifluoromethylated aromatic building block.

References

- U.S.

- European Patent EP0083924B1, "Process for the preparation of 2-amino-5 nitrotoluene," Google P

-

"2-amino-3-nitrotoluene," Organic Syntheses Procedure. [Link]

-

"Trifluoromethylation," Wikipedia. [Link]

-

"Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one," Beilstein Journal of Organic Chemistry. [Link]

-

"Sandmeyer reaction," Wikipedia. [Link]

-

"Sandmeyer Reaction," Organic Chemistry Portal. [Link]

-

"Aromatic Trifluoromethylation with Metal Complexes," Chemical Reviews - ACS Publications. [Link]

-

"Recent trends in the chemistry of Sandmeyer reaction: a review," PMC. [Link]

-

"Trifluoromethylation of nitroalkene," ResearchGate. [Link]

-

"Sandmeyer Reaction," YouTube. [Link]

-

"m-NITROTOLUENE," Organic Syntheses Procedure. [Link]

-

"Trifluoromethylation of Secondary Nitroalkanes," PMC - NIH. [Link]

-

"Sandmeyer reaction," L.S.College, Muzaffarpur. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. lscollege.ac.in [lscollege.ac.in]

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Abstract & Scope

This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS: [Hypothetical/Specific ID]). This substrate represents a "privileged scaffold" in medicinal chemistry due to the presence of both a trifluoromethyl group (metabolic stability) and a nitro group (versatile handle for aniline derivatization).

However, this molecule presents a classic "Electronic-Steric Paradox" :

-

Electronic Activation: The electron-withdrawing nitro (-NO

) and trifluoromethyl (-CF -

Steric Deactivation: The ortho-trifluoromethyl group creates significant steric bulk, impeding transmetallation and reductive elimination.

This guide provides a self-validating workflow to overcome these competing factors, ensuring high yields and suppressing common side reactions like protodehalogenation.

Mechanistic Analysis: The "Electronic-Steric Paradox"

To optimize this reaction, one must understand the specific stress points in the catalytic cycle.

Electronic Activation (Oxidative Addition)

The C-I bond at the C2 position is electronically activated by the para-nitro group and the ortho-trifluoromethyl group.

-

Implication: Oxidative addition to Pd(0) is extremely fast, even at room temperature.

-

Risk: If the subsequent steps (transmetallation) are slow, the active Pd(II)-aryl species accumulates. This species is prone to protodehalogenation (replacing -I with -H) if any moisture or proton source is present without rapid turnover.

Steric Hindrance (Transmetallation)

The -CF

-

Implication: Incoming boronic acids face severe steric repulsion. Standard ligands (like PPh

) often fail to create enough "open space" around the palladium center to allow the boronic acid to approach.

Pathway Visualization

The following diagram illustrates the specific bottleneck for this substrate.

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-CF3 group.

Critical Control Points & Optimization

Ligand Selection

Standard ligands like PPh

| Ligand Class | Recommendation | Rationale |

| Buchwald Dialkylbiaryls | High Priority | Ligands like XPhos or SPhos are ideal. The bulky biaryl backbone prevents catalyst aggregation, while the electron-rich phosphine accelerates the difficult oxidative addition (though less critical here) and facilitates transmetallation. |

| Bidentate Ferrocenyls | Standard | dppf (in Pd(dppf)Cl |

| Triarylphosphines | Avoid | PPh |

Base Selection

The presence of the nitro group and the polyfluorinated ring makes the ring electron-deficient (

-

Avoid: Strong alkoxides (NaOtBu, KOtBu) which may attack the aromatic ring or degrade the nitro group.

-

Preferred: Inorganic carbonates (

,

Standard Operating Procedure (SOP)

Method A: Robust Conditions (General Purpose)

Recommended for coupling with simple, unhindered aryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl

[1][2]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

(0.05 equiv). -

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) via syringe.

-

Base Addition: Add degassed 2.0 M aqueous K

CO -

Reaction: Heat the block to 80°C with vigorous stirring.

-

Checkpoint: The reaction mixture should turn from orange/red to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death.

-

-

Monitoring: Monitor by HPLC or TLC at 2 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

.

Method B: High-Performance Conditions (Hindered Partners)

Recommended if the boronic acid is also sterically hindered or electron-poor.

Reagents:

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K

PO -

Solvent: THF/Water (10:1 ratio)

-

Temperature: 60°C (Milder temp prevents decomposition)

Experimental Workflow Visualization

Figure 2: Step-by-step bench workflow for the coupling reaction.

Representative Optimization Data

Simulated data based on typical reactivity profiles for ortho-CF3 aryl iodides.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Observations |

| 1 | Pd(PPh | PPh | Na | Dioxane/H | 35% | Significant protodehalogenation (loss of Iodine). |

| 2 | Pd(OAc) | SPhos | K | Toluene/H | 88% | Clean conversion, fast reaction. |

| 3 | Pd(dppf)Cl | dppf | K | Dioxane/H | 92% | Best balance of cost/yield. |

| 4 | Pd | XPhos | K | THF/H | 95% | Excellent for difficult boronic acids. |

| 5 | Pd(dppf)Cl | dppf | CsF | DMF | 60% | Lower yield; likely nucleophilic attack on nitro group. |

Troubleshooting & Safety

Troubleshooting Guide

-

Problem: Protodehalogenation (Observation of 3-nitrobenzotrifluoride).

-

Cause: Catalyst cycle stalling at the Pd(II) stage; water/solvent acting as proton source.

-

Solution: Switch to anhydrous conditions (using Cs

CO

-

-

Problem: Homocoupling of Boronic Acid.

Safety Hazards

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product residue at high temperatures.

-

Fluorinated Aromatics: Thermal decomposition can release HF. Use glass-lined or resistant vessels.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky ligands for hindered substrates). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Fleckenstein, C. A., & Plenio, H. (2008). Sterically Demanding Aryl–Aryl Suzuki–Miyaura Coupling.[3][4] The Journal of Organic Chemistry, 73(8), 3236–3244. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis

Abstract & Strategic Overview

In the high-stakes arena of modern agrochemical discovery, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene represents a "privileged scaffold." Its value lies in its unique trisubstituted pattern, combining three distinct functionalities that serve as orthogonal handles for chemical diversification:

-

Trifluoromethyl Group (-CF₃): A critical bioisostere that enhances metabolic stability and lipophilicity (logP), facilitating the penetration of active ingredients (AIs) through insect cuticles or plant waxy layers.

-

Iodine Handle (-I): Positioned ortho to the -CF₃ group, this is a high-reactivity site for cross-coupling (Suzuki, Sonogashira, Heck), allowing for the rapid construction of biaryl cores common in SDHI fungicides and meta-diamide insecticides.

-

Nitro Group (-NO₂): A masked amino group. Upon reduction, it yields an aniline capable of forming amide, urea, or carbamate linkages—the "backbone" of many modern pesticides.

This guide details the handling, strategic application, and validated protocols for transforming this building block into high-value agrochemical intermediates.

Chemical Profile & Safety Protocols

Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety data.

Technical Specifications

| Property | Specification |

| IUPAC Name | 2-Iodo-4-nitro-1-(trifluoromethyl)benzene |

| Common Name | 2-Iodo-4-nitrobenzotrifluoride |

| Molecular Formula | C₇H₃F₃INO₂ |

| Molecular Weight | 317.00 g/mol |

| Appearance | Pale yellow to yellow solid/crystalline powder |

| Melting Point | 48–52 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, THF, Dioxane; Insoluble in water |

| Key Hazard | Skin/Eye Irritant; Potential sensitizer; Toxic to aquatic life |

Handling & Storage

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation.

-

Inert Atmosphere: While relatively stable in air, cross-coupling reactions require strict oxygen-free conditions (Argon/Nitrogen) to preserve catalyst activity.

-

Safety: Use a fume hood. Avoid dust formation. In case of contact, wash immediately with lipophilic cleansers (soap/water), as the compound is highly lipophilic.

Strategic Synthetic Workflow

The utility of this molecule lies in its ability to undergo divergent synthesis . The order of operations—whether to couple the iodine first or reduce the nitro group first—dictates the final scaffold architecture.

The Divergent Pathway (Graphviz Diagram)

Caption: Divergent synthetic pathways. Path A (Reduction) preserves the iodine for late-stage diversification, crucial for library generation. Path B (Coupling) builds the carbon skeleton early.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Iodine)

Objective: Synthesize 3-iodo-4-(trifluoromethyl)aniline. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping the iodine). Solution: Use a dissolving metal reduction (Bechamp conditions) or Stannous Chloride.

Materials:

-

Substrate: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (10 mmol)

-

Reagent: Iron powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of substrate in 40 mL Ethanol.

-

Activation: Add a solution of NH₄Cl (50 mmol) in 10 mL water.

-

Addition: Add Iron powder (50 mmol) in portions to the stirring mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (the amine will be more polar/fluorescent).

-

Work-up:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Expect 85–95% of a tan/brown solid.

-

Validation: ¹H NMR should show the disappearance of the low-field aromatic protons associated with the nitro group and the appearance of a broad NH₂ singlet.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple the ortho-substituted iodine with a boronic acid to create a biaryl core. Challenge: The -CF₃ group at position 1 is bulky and creates steric hindrance for the Palladium catalyst attacking the C-I bond at position 2. Solution: Use electron-rich, bulky Buchwald ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Materials:

-

Electrophile: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and SPhos. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd source rapidly against a counter-flow of Argon.

-

Solvent Addition: Add degassed solvent via syringe.

-

Reaction: Heat to 90–100°C for 12–18 hours.

-

Note: The reaction may turn black (Pd precipitation) if the ligand is insufficient; ensure the Ligand:Pd ratio is at least 2:1.

-

-

Work-up:

-

Cool and dilute with water/ether.

-

Separate phases. Extract aqueous phase.[1]

-

Pass organics through a silica plug to remove Pd residues.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism Visualization (Suzuki Cycle):

Caption: The catalytic cycle. The bulky SPhos ligand protects the Pd center and accelerates the difficult coupling next to the CF3 group.

Application Case Study: Synthesis of a "Broflanilide-Type" Core

Context: Modern insecticides like Broflanilide (meta-diamides) utilize a benzamide scaffold where the central benzene ring is heavily substituted with halogens and fluoroalkyl groups to modulate binding at the GABA-gated chloride channel.

Workflow Application:

-

Starting Material: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

-

Step 1 (Reduction): Apply Protocol A to generate 3-iodo-4-(trifluoromethyl)aniline .

-

Step 2 (Amide Coupling): React the aniline with a fluorinated acid chloride (e.g., heptafluoroisopropyl acid chloride) to form the "tail" of the molecule.

-

Result: An amide with an intact Iodine handle.

-

-

Step 3 (Cross-Coupling): Apply Protocol B to the amide. Couple the iodine with a pyrazole-boronic acid or another aryl-boronate.

-

Strategic Advantage: Performing the Suzuki coupling last (on the amide) allows for the parallel synthesis of a library of analogs by varying the boronic acid in the final step, a standard method in Lead Optimization.

-

References

-

Role of Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link

-

Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research. Link

-

Chemoselective Nitro Reduction: Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Link

-

Meta-Diamide Insecticide Chemistry: Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry. Link

-

Safety Data Sheet (SDS): Sigma-Aldrich (Merck). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene / Isomer analogs. Link

Sources

Application Notes & Protocols: 2-Amino-5-nitrothiazole as a Versatile Precursor in Heterocyclic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-nitrothiazole is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a thiazole ring bearing a primary amino group at the C2 position and a potent electron-withdrawing nitro group at the C5 position, this compound exhibits a unique electronic profile that renders it highly reactive and versatile. The amino group serves as a nucleophilic handle and a precursor for diazotization, while the nitro group significantly influences the reactivity of the heterocyclic core and imparts useful photophysical and biological properties to its derivatives.[1][2] This guide provides an in-depth exploration of the utility of 2-amino-5-nitrothiazole in the synthesis of diverse heterocyclic compounds, offering detailed protocols and mechanistic insights relevant to researchers in drug discovery and materials science.

Historically, the synthesis of 2-amino-5-nitrothiazole involved the nitration of 2-aminothiazole, a process known to be potentially hazardous due to the risk of runaway exothermic reactions.[2][3] Modern, safer synthetic routes have since been developed, avoiding these dangerous nitration and rearrangement steps.[3][4] Its derivatives have found applications as pharmaceuticals, including antibacterial and antiparasitic agents like Nitazoxanide, and as disperse azo dyes for synthetic fibers.[5][6][7]

I. Core Reactivity and Synthetic Potential

The synthetic utility of 2-amino-5-nitrothiazole is dominated by the reactivity of its exocyclic amino group. This group can readily undergo diazotization, condensation, and acylation reactions, providing access to a vast array of more complex heterocyclic structures.

Logical Workflow for Synthesis using 2-Amino-5-nitrothiazole

Caption: Synthetic pathways from 2-amino-5-nitrothiazole.

II. Application in Azo Dye Synthesis

One of the most prominent applications of 2-amino-5-nitrothiazole is in the synthesis of heterocyclic azo dyes.[1][5] The electron-withdrawing nitro group produces a pronounced bathochromic (color-deepening) shift, leading to dyes with high tinctorial strength, particularly in the red to blue range, which are suitable for dyeing synthetic fibers like polyester.[1][8] The synthesis proceeds via a classical diazotization-coupling reaction sequence.

Mechanism: Diazotization and Azo Coupling

The process begins with the diazotization of the primary amino group of 2-amino-5-nitrothiazole using nitrosyl sulfuric acid (formed from sodium nitrite and sulfuric acid) at low temperatures (0–5 °C) to form a stable diazonium salt.[9][10] This electrophilic diazonium salt is then introduced to an electron-rich coupling component (e.g., phenols, anilines, or other active methylene compounds) to undergo an electrophilic aromatic substitution reaction, forming the characteristic azo (-N=N-) linkage.[11][12]

Caption: Workflow for Azo Dye synthesis.

Protocol 1: Synthesis of a Heterocyclic Azo Dye

This protocol describes the synthesis of a disperse dye derived from 2-amino-5-nitrothiazole and a phenolic coupling component.

Materials:

-

2-Amino-5-nitrothiazole (1.45 g, 0.01 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (0.75 g, 0.011 mol)

-

3-Aminophenol (Coupling agent) (1.09 g, 0.01 mol)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Glacial Acetic Acid

Procedure:

-

Preparation of the Diazonium Salt:

-

In a flask, carefully dissolve 2-amino-5-nitrothiazole (1.45 g) in a mixture of concentrated H₂SO₄ (6.6 g) and ice (3.3 g) while maintaining the temperature below 25 °C.[5]

-

Separately, prepare nitrosyl sulfuric acid by dissolving sodium nitrite (0.75 g) in concentrated H₂SO₄ (4.5 g).

-

Cool the 2-amino-5-nitrothiazole solution to between -10 °C and 0 °C in an ice-salt bath.

-

Slowly add the nitrosyl sulfuric acid solution dropwise to the cooled amine solution with constant stirring, ensuring the temperature does not exceed 0 °C.[5] Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

-

Coupling Reaction:

-

Prepare a solution of the coupling component by dissolving 3-aminophenol (1.09 g) in a dilute sodium hydroxide solution and cool it to 0-5 °C.[5]

-

Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring. The pH should be maintained in the weakly acidic to neutral range (pH 4-7), which can be adjusted with sodium acetate or acetic acid if necessary.[8]

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the cold bath for 1-2 hours to ensure the completion of the coupling reaction.[9]

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in an oven at 60 °C.

-

Recrystallize the crude dye from a suitable solvent, such as hot acetic acid or ethanol, to obtain the purified product.[5]

-

Characterization: The final product should be characterized by spectroscopic methods (IR, ¹H-NMR, UV-Vis) to confirm its structure and purity. The UV-Vis spectrum is particularly important for dyes to determine the maximum absorption wavelength (λmax).[13]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Amino-5-nitrothiazole | 145.14 | 1.45 | 0.01 |

| Sodium Nitrite | 69.00 | 0.75 | 0.011 |

| 3-Aminophenol | 109.13 | 1.09 | 0.01 |

III. Synthesis of Schiff Bases and Their Derivatives

The primary amino group of 2-amino-5-nitrothiazole readily condenses with aldehydes to form Schiff bases (imines), compounds containing a -C=N- functional group.[14][15] These Schiff bases are not only important synthetic intermediates for building more complex heterocyclic systems like oxazolidinones but also exhibit a wide range of biological activities, including antimicrobial properties.[14]

Protocol 2: Microwave-Assisted Synthesis of a 2-Amino-5-nitrothiazole Schiff Base

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often resulting in shorter reaction times, higher yields, and easier work-up.[14][16]

Materials:

-

2-Amino-5-nitrothiazole (1.45 g, 0.01 mol)

-

3,5-Diiodosalicylaldehyde (3.74 g, 0.01 mol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Microwave Synthesizer

Procedure:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, combine 2-amino-5-nitrothiazole (0.01 mol) and 3,5-diiodosalicylaldehyde (0.01 mol).[14]

-

Add ethanol (20 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Mix the components thoroughly and cap the vessel.

-

-

Microwave Irradiation:

-

Place the vessel in a microwave oven.

-

Irradiate the mixture at a power of 450W for 5-8 minutes, often in 1-minute intervals to monitor the reaction progress via TLC.[14]

-

-

Isolation and Purification:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the product with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol and dry it under reduced pressure in a desiccator over anhydrous CaCl₂.[14]

-

Expected Yield: 70-90%[14]

IV. Synthesis of Biologically Active Semicarbazones

Further derivatization of the amino group allows for the synthesis of molecules with significant pharmacological potential. By converting 2-amino-5-nitrothiazole into a semicarbazide intermediate, a platform is created for synthesizing a library of semicarbazones, which have shown promise as enzyme inhibitors.[17]

Protocol 3: Multi-step Synthesis of a 2-Amino-5-nitrothiazole Derived Semicarbazone

This protocol outlines a two-step process: first, the formation of a semicarbazide intermediate, followed by condensation with an aromatic ketone.

Step 1: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

Materials:

-

Ethyl 2-(5-nitrothiazol-2-yl)hydrazine-1-carboxylate (Intermediate, synthesized from 2-amino-5-nitrothiazole)

-

Hydrazine Hydrate

-

Ethanol

Procedure:

-

Dissolve the starting hydrazine carboxylate intermediate (0.03 mol) in ethanol (30 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.03 mol, 2.0 equiv) to the solution.

-

Reflux the reaction mixture for approximately 18 hours.[17]

-

Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of the Final Semicarbazone

Materials:

-

4-(5-nitrothiazol-2-yl)semicarbazide (from Step 1)

-

4-Bromophenyl)ethan-1-one (or other suitable ketone/aldehyde)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 4-(5-nitrothiazol-2-yl)semicarbazide (0.01 mol) in ethanol.

-

Add the selected ketone, e.g., 1-(4-bromophenyl)ethan-1-one (0.01 mol), to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

After cooling, the precipitated semicarbazone product is filtered, washed with cold ethanol, and dried.[17]

V. Application in Fused Heterocyclic Systems: Thieno[3,2-d]pyrimidines

While direct protocols starting from 2-amino-5-nitrothiazole are less common, its structural motifs are crucial in the synthesis of more complex fused ring systems like thieno[3,2-d]pyrimidines. These scaffolds are of high interest in medicinal chemistry as potent kinase inhibitors.[18][19] The general strategy involves constructing a substituted aminothiophene ring first, often via a Gewald reaction, followed by cyclization with a one-carbon source to form the pyrimidine ring. The principles of cyclocondensation reactions used with 2-aminothiazoles are directly applicable here.

Conceptual Pathway to Fused Systems

The synthesis of a thieno[3,2-d]pyrimidine typically does not start from 2-amino-5-nitrothiazole itself, but rather from a 3-aminothiophene-2-carboxylate.[20][21] This aminothiophene is then cyclized. For example, heating the aminothiophene with formamide or formic acid leads to the formation of the thieno[3,2-d]pyrimidin-4-one core.[18][19] This core can be further functionalized, for instance, by chlorination with POCl₃ followed by nucleophilic substitution with various amines, a common strategy for building chemical libraries for drug screening.[18][21]

Caption: General synthesis of Thieno[3,2-d]pyrimidines.

This conceptual framework highlights how the fundamental reactivity of an amino group on a five-membered heterocycle, analogous to 2-amino-5-nitrothiazole, is exploited to build fused bicyclic systems of significant therapeutic interest.

References

-

Fatima, A., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Frontiers in Chemistry. Available at: [Link]

-

Yusuf, M., & Jain, P. (2014). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. International Journal of Innovation and Applied Studies. Available at: [Link]

-

Mondal, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. RSC Advances. Available at: [Link]

-

Mondal, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Available at: [Link]

-

Keshavayya, J., et al. (2021). Synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes. Semantic Scholar. Available at: [Link]

- Dickey, J. B., & Towne, E. B. (1953). 2-amino-5-nitrothiazole azo dye compounds. U.S. Patent 2,659,719.

-

Ballard, T. E., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Shrivastava, G., et al. (2018). ANTIMICROBIAL ACTIVITY OF SCHIFF BASE OF 2-AMINO 5-NITROTHIAZOLE AND ITS COPPER COMPLEX. PharmaTutor. Available at: [Link]

- Ciavarella, E. R. (1981). Process for the preparation of 2-amino-5-nitrothiazole. U.S. Patent 4,269,985.

-

Abdulghani, S. S., & Al-Shemary, R. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

- Ciba-Geigy AG (1970). New process for the production of 2-amino-5-nitrothiazole. German Patent DE1670415A1.

-

OEHHA (2009). 2-Amino-5-Nitrothiazole. California Office of Environmental Health Hazard Assessment. Available at: [Link]

-

Al-Jumaili, A. H. R., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Natural and Applied Sciences. Available at: [Link]

-

Ballard, T. E., et al. (2011). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Request PDF on ResearchGate. Available at: [Link]

-

IARC (1983). 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983). Inchem.org. Available at: [Link]

-

Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link]

-

ResearchGate (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... ResearchGate. Available at: [Link]

-

Gelin, M., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

-

Baghdad Science Journal (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of Baghdad University. Available at: [Link]

-

Der Pharma Chemica (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Pessy, H., et al. (2023). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. African Journal of Chemistry. Available at: [Link]

-